![molecular formula C14H21NOS B6083815 N-cyclohexyl-5-propyl-3-thiophenecarboxamide](/img/structure/B6083815.png)
N-cyclohexyl-5-propyl-3-thiophenecarboxamide
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Overview
Description
N-cyclohexyl-5-propyl-3-thiophenecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) that has been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-cyclohexyl-5-propyl-3-thiophenecarboxamide works by inhibiting the activity of HDAC, an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-5-propyl-3-thiophenecarboxamide increases the acetylation of histones, which leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-5-propyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including changes in gene expression, alterations in synaptic plasticity, and changes in neurotransmitter levels. These effects are thought to underlie the therapeutic potential of N-cyclohexyl-5-propyl-3-thiophenecarboxamide for the treatment of addiction, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-5-propyl-3-thiophenecarboxamide for lab experiments is its high selectivity for HDAC, which allows for more precise targeting of gene expression changes. However, one limitation is that N-cyclohexyl-5-propyl-3-thiophenecarboxamide can be toxic at high concentrations, which can complicate experiments.
Future Directions
There are a number of future directions for research on N-cyclohexyl-5-propyl-3-thiophenecarboxamide, including exploring its potential therapeutic applications for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of N-cyclohexyl-5-propyl-3-thiophenecarboxamide and to develop more effective dosing strategies that minimize toxicity. Finally, there is a need for more research on the safety and efficacy of N-cyclohexyl-5-propyl-3-thiophenecarboxamide in humans, particularly in clinical trials.
Synthesis Methods
N-cyclohexyl-5-propyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 5-bromopentan-1-ol to form the corresponding alcohol. This alcohol is then reacted with thiophene-3-carboxylic acid to form the corresponding ester, which is subsequently hydrolyzed to produce N-cyclohexyl-5-propyl-3-thiophenecarboxamide.
Scientific Research Applications
N-cyclohexyl-5-propyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications, including its ability to treat addiction, anxiety, and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in individuals with cocaine addiction. N-cyclohexyl-5-propyl-3-thiophenecarboxamide has also been studied as a potential treatment for anxiety and depression, with promising results in animal models.
properties
IUPAC Name |
N-cyclohexyl-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-6-13-9-11(10-17-13)14(16)15-12-7-4-3-5-8-12/h9-10,12H,2-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPARSZRPDCOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-propylthiophene-3-carboxamide |
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